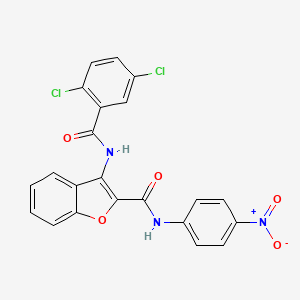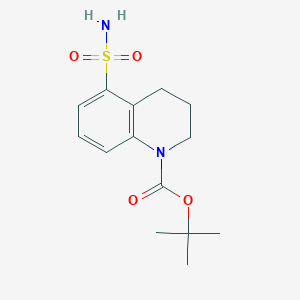
N-cyclopropyl-3-iodobenzamide
描述
N-cyclopropyl-3-iodobenzamide is an organic compound with the molecular formula C10H10INO It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a benzamide structure, with an iodine atom at the 3-position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with cyclopropylamine. The process can be summarized in the following steps:
Activation of 3-iodobenzoic acid: This step involves converting 3-iodobenzoic acid into its acyl chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation: The acyl chloride derivative is then reacted with cyclopropylamine in the presence of a base like triethylamine (Et3N) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-cyclopropyl-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position of the benzene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Oxidation Reactions: The benzamide moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Reduction: Catalysts such as Pd/C or nickel (Ni) in the presence of H2 gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of N-cyclopropyl-3-aminobenzamide or N-cyclopropyl-3-thiobenzamide.
Reduction: Formation of N-cyclopropylbenzamide.
Oxidation: Formation of N-cyclopropyl-3-iodobenzoic acid.
科学研究应用
N-cyclopropyl-3-iodobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-cyclopropyl-3-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group and iodine atom can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
N-cyclopropyl-3-iodobenzamide can be compared with other similar compounds, such as:
N-cyclopropyl-4-iodobenzamide: Similar structure but with the iodine atom at the 4-position, which may result in different chemical reactivity and biological activity.
N-cyclopropyl-3-bromobenzamide: Contains a bromine atom instead of iodine, potentially leading to variations in reactivity and applications.
N-cyclopropyl-3-chlorobenzamide: Contains a chlorine atom, which may affect its chemical properties and uses.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions and influence the compound’s overall behavior in various applications.
属性
IUPAC Name |
N-cyclopropyl-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBMAYNAZULIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)

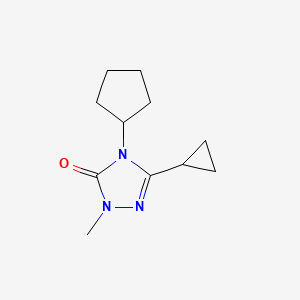
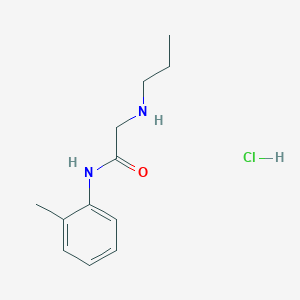
![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2507781.png)

![N,N-diethyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2507786.png)
![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)
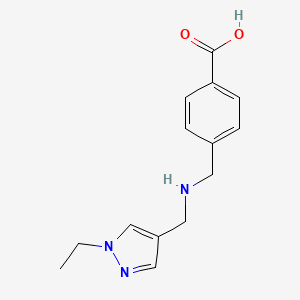

![1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2507792.png)
